

Technical Guide: Acetaminophen Glucuronide-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetaminophen glucuronide-d4**

Cat. No.: **B12385685**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Acetaminophen glucuronide-d4**, a deuterated internal standard crucial for the accurate quantification of Acetaminophen glucuronide in various biological matrices. This document outlines its chemical properties, synthesis, and analytical applications, with a focus on experimental protocols and data presentation.

Chemical Identification and Properties

Acetaminophen glucuronide-d4 is the deuterated form of Acetaminophen glucuronide, a major metabolite of Acetaminophen (paracetamol). The deuterium labeling, typically on the phenyl ring of the acetaminophen moiety, provides a distinct mass difference for use in mass spectrometry-based analytical methods.

While a specific CAS number for **Acetaminophen glucuronide-d4** is not publicly cataloged, its identity is established through its IUPAC name and PubChem Compound ID. For reference, the CAS numbers for related compounds are provided below.

Table 1: Chemical Identification

Compound	CAS Number	Molecular Formula	IUPAC Name
Acetaminophen glucuronide-d4 (Sodium Salt)	Not available	$C_{14}H_{12}D_4NNaO_8$	Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[1]
Acetaminophen glucuronide (Sodium Salt)	120595-80-4[2][3][4]	$C_{14}H_{16}NNaO_8$	Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[3]
Acetaminophen glucuronide (Free Acid)	16110-10-4[5][6]	$C_{14}H_{17}NO_8$	(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid[3]
Acetaminophen-d4	64315-36-2[7][8][9]	$C_8H_5D_4NO_2$	N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide[7]

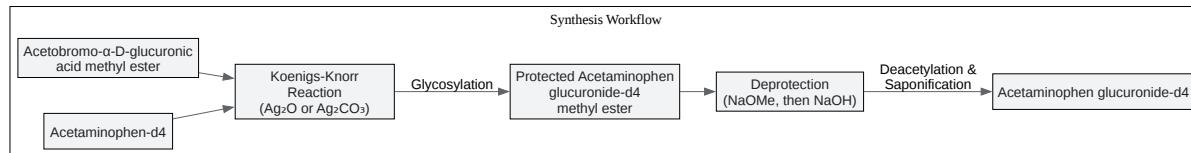
Table 2: Physicochemical Properties

Property	Value (Acetaminophen glucuronide-d4)	Value (Acetaminophen glucuronide)
Molecular Weight	331.32 g/mol (Free Acid)	327.29 g/mol (Free Acid)[3][6]
Monoisotopic Mass	331.1209 g/mol (Free Acid)	327.0954 g/mol (Free Acid)[3]
Appearance	White to off-white solid	White crystalline solid[6]
Solubility	Soluble in methanol, DMSO, and water[6]	Soluble in DMSO, H_2O , MeOH[6]

Synthesis Protocol

The synthesis of **Acetaminophen glucuronide-d4** involves the coupling of a deuterated acetaminophen molecule with a protected glucuronic acid derivative, followed by deprotection. A common method for this type of glycosidic bond formation is the Koenigs-Knorr reaction.

Experimental Protocol: Synthesis of **Acetaminophen glucuronide-d4**


Materials:

- Acetaminophen-d4 (N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide)
- Methyl (2,3,4-tri-O-acetyl- α -D-glucopyranosyl bromide)uronate (acetobromo- α -D-glucuronic acid methyl ester)
- Silver (I) oxide (Ag_2O) or Silver carbonate (Ag_2CO_3)
- Anhydrous quinoline or dichloromethane (DCM)
- Sodium methoxide (NaOMe) in methanol
- Aqueous sodium hydroxide (NaOH)
- Dry solvents (methanol, dichloromethane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Glycosylation (Koenigs-Knorr Reaction):
 - In a round-bottom flask under an inert atmosphere, dissolve Acetaminophen-d4 in an anhydrous solvent such as quinoline or dichloromethane.
 - Add silver (I) oxide or silver carbonate as a catalyst and promoter.
 - To this stirring suspension, add a solution of methyl (2,3,4-tri-O-acetyl- α -D-glucopyranosyl bromide)uronate in the same anhydrous solvent dropwise at room temperature.

- Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up and Purification of Protected Intermediate:
 - Once the reaction is complete, filter the mixture to remove the silver salts.
 - Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove quinoline if used, followed by a saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting residue (the protected **Acetaminophen glucuronide-d4** methyl ester) by column chromatography on silica gel.
- Deprotection:
 - Deacetylation: Dissolve the purified protected intermediate in dry methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin and filter.
 - Saponification: To the deacetylated product, add an aqueous solution of sodium hydroxide and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid (or sodium salt).
 - Neutralize the solution carefully with a dilute acid to obtain the free acid form, if desired.
- Final Purification:
 - Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain **Acetaminophen glucuronide-d4** of high purity.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for **Acetaminophen glucuronide-d4**.

Analytical Methodology

Acetaminophen glucuronide-d4 is primarily used as an internal standard for the quantification of Acetaminophen glucuronide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Acetaminophen Glucuronide using UPLC-MS/MS

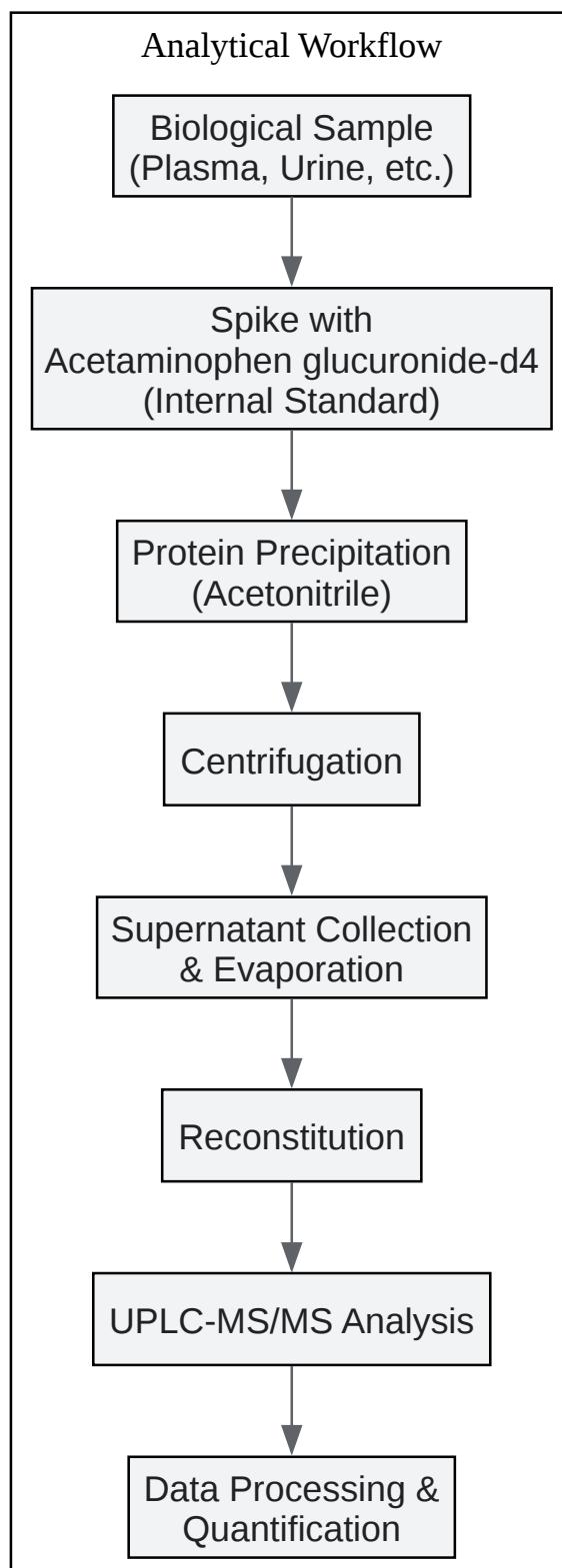
This protocol is adapted from established methods for the analysis of acetaminophen and its metabolites.

Sample Preparation (Protein Precipitation):

- To 50 μL of plasma, serum, or urine sample in a microcentrifuge tube, add 150 μL of ice-cold acetonitrile containing a known concentration of **Acetaminophen glucuronide-d4** (internal standard).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions:

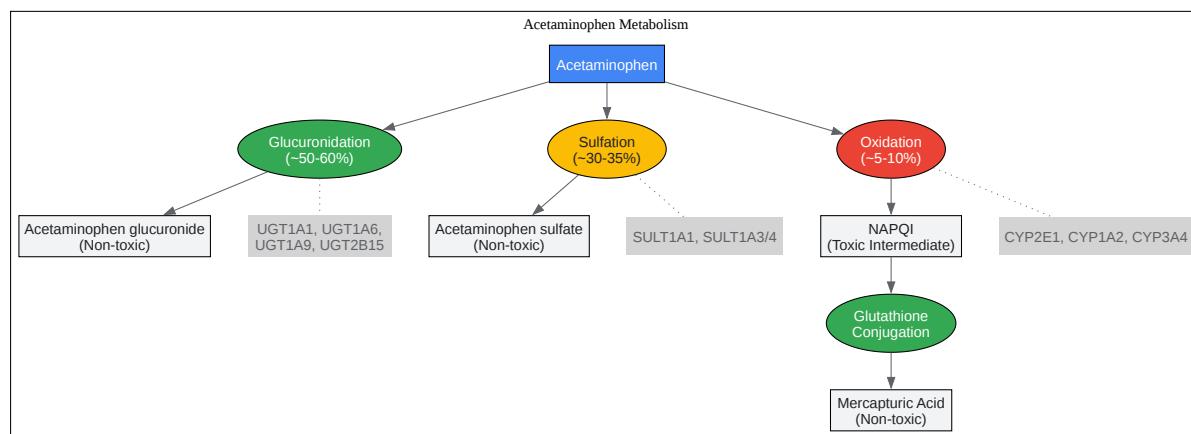

Table 3: UPLC-MS/MS Parameters

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive
Scan Type	Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions (Example)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Acetaminophen glucuronide	326.1	109.1
Acetaminophen glucuronide-d4	330.1	113.1

Note: The exact m/z values may vary depending on the ionization mode (positive or negative) and adducts formed. These values should be optimized for the specific instrument used.



[Click to download full resolution via product page](#)

Diagram 2: Analytical workflow for Acetaminophen glucuronide.

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. Glucuronidation, the major pathway in adults, is catalyzed by UDP-glucuronosyltransferases (UGTs).

[Click to download full resolution via product page](#)

Diagram 3: Major metabolic pathways of Acetaminophen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetaminophen glucuronide-d4 | C14H16NNaO8 | CID 171391549 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Acetaminophen Glucuronide | CAS No- 16110-10-4 | Simson Pharma Limited
[simsonpharma.com]
- 6. synthose.com [synthose.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Acetaminophen Glucuronide-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12385685#cas-number-for-acetaminophen-glucuronide-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com